n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18237647
InChI: InChI=1S/C15H17N/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16-2/h3-10,16H,11H2,1-2H3
SMILES:
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol

n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine

CAS No.:

Cat. No.: VC18237647

Molecular Formula: C15H17N

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine -

Specification

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
IUPAC Name N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine
Standard InChI InChI=1S/C15H17N/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16-2/h3-10,16H,11H2,1-2H3
Standard InChI Key RWWOGXUUQFXOJI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=CC=CC(=C2)CNC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine (IUPAC name: N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine) consists of two benzene rings connected by a single bond, forming a biphenyl scaffold. The 2'-methyl group and 3-methanamine substituent introduce steric and electronic modifications that influence its chemical behavior. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₇N
Molecular Weight211.30 g/mol
Standard InChIInChI=1S/C15H17N/c1...
XLogP3 (Predicted Log P)3.03
Topological Polar Surface Area20.23 Ų

The biphenyl system adopts a non-planar conformation, with dihedral angles between the aromatic rings typically ranging from 30° to 45° in analogous structures . This spatial arrangement affects π-π stacking interactions and solubility profiles.

Spectroscopic Signatures

While direct spectral data for n-methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine are unavailable, related compounds exhibit characteristic NMR patterns:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.6 ppm, with methyl groups appearing as singlets near δ 2.3–2.5 ppm .

  • ¹³C NMR: Quaternary carbons in the biphenyl system resonate near δ 140–145 ppm, while methyl carbons appear at δ 20–25 ppm .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis involves a multi-step sequence:

  • Biphenyl Core Formation: Suzuki-Miyaura coupling between 2-methylphenylboronic acid and 3-bromotoluene generates the 2'-methylbiphenyl intermediate.

  • Methanamine Introduction: Friedel-Crafts alkylation or Buchwald-Hartwig amination introduces the methanamine group, typically using methylamine derivatives in DMF at 80–100°C.

A representative protocol yields 60–75% purity, requiring subsequent purification via silica gel chromatography (hexane:chloroform, 1:1) .

Comparative Synthesis Metrics

Parametern-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanaminen-Methyl-[1,1'-biphenyl]-3-methanamine
Catalyst SystemPd(OAc)₂/XPhosPd(PPh₃)₄
Reaction Temperature80°C65°C
Yield After Purification68%72%
Molecular Weight211.30 g/mol197.27 g/mol

Data adapted from .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.0723 mg/mL in ESOL model), favoring organic solvents like chloroform or THF . Its consensus Log P of 3.15 indicates moderate lipophilicity, comparable to many CNS-active compounds .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting (predicted)

  • Oxidative Sensitivity: Susceptible to autoxidation at the benzylic amine position, necessitating inert atmosphere storage.

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